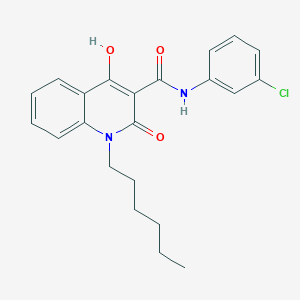
5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid is a synthetic organic compound characterized by its pyrimidine core substituted with chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of chlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the carboxylation of the pyrimidine ring.
-
Step 1: Synthesis of Pyrimidine Core
Reagents: Ammonium acetate, formamide
Conditions: Reflux in acetic acid
-
Step 2: Electrophilic Aromatic Substitution
Reagents: 4-chlorobenzene, 2,4-dichlorobenzene, aluminum chloride (AlCl₃)
Conditions: Anhydrous conditions, room temperature
-
Step 3: Carboxylation
Reagents: Carbon dioxide (CO₂), base (e.g., sodium hydroxide)
Conditions: High pressure, elevated temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), acidic conditions
Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions
Substitution: Nucleophiles such as amines or thiols, basic conditions
Major Products
Oxidation Products: Quinones
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.
Medicine
Medicinally, derivatives of this compound are investigated for their anti-inflammatory, antiviral, and anticancer properties. The presence of chlorophenyl groups enhances its binding affinity to certain biological targets, making it a promising lead compound.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl groups enhance its binding affinity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-chlorophenyl)-2-Pyrimidinecarboxylic acid
- 4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid
- 5-(4-bromophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid
Uniqueness
Compared to similar compounds, 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid is unique due to the presence of both 4-chlorophenyl and 2,4-dichlorophenyl groups. This dual substitution pattern enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H9Cl3N2O2 |
|---|---|
Poids moléculaire |
379.6 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C17H9Cl3N2O2/c18-10-3-1-9(2-4-10)13-8-21-16(17(23)24)22-15(13)12-6-5-11(19)7-14(12)20/h1-8H,(H,23,24) |
Clé InChI |
KWLXAZQQCTWWMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromo-2-cyanophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998459.png)



![Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]-](/img/structure/B11998483.png)





![(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11998518.png)

![4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998525.png)

